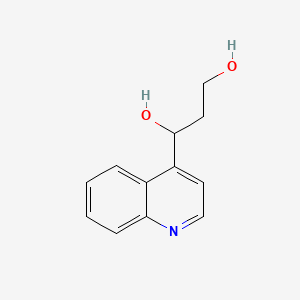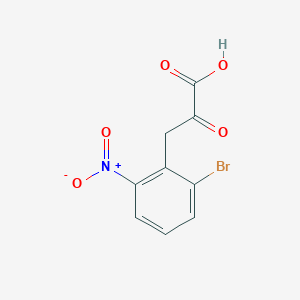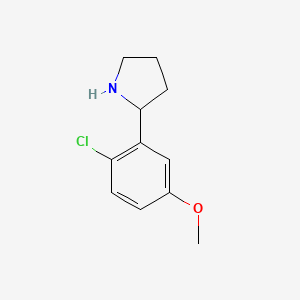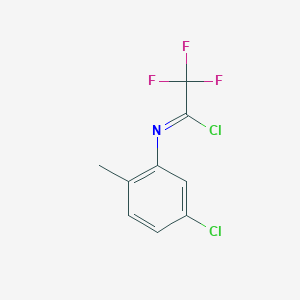
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine: is an organic compound with the molecular formula C18H24N2 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3,5-dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine typically involves the reaction of 3,5-dimethylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features make it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or resins, due to its ability to form stable and robust structures.
作用機序
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity.
In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
1,2-Diaminoethane (Ethylenediamine): A simpler analogue without the 3,5-dimethylphenyl groups.
1,2-Bis(4-methylphenyl)-1,2-ethanediamine: A similar compound with 4-methylphenyl groups instead of 3,5-dimethylphenyl groups.
1,2-Bis(3,5-dimethylphenyl)ethane: A related compound where the nitrogen atoms are replaced by carbon atoms.
Uniqueness: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is unique due to the presence of the 3,5-dimethylphenyl groups, which can enhance its steric and electronic properties. These modifications can lead to improved stability, selectivity, and reactivity in various applications compared to its simpler analogues.
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3 |
InChIキー |
POWCVEXEFGJWNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)


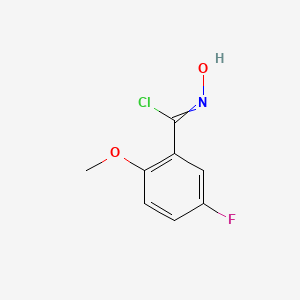
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)


